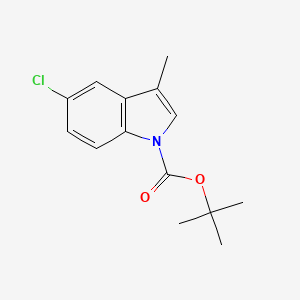![molecular formula C19H12O2 B11849586 3-phenyl-2H-benzo[h]chromen-2-one CAS No. 50493-12-4](/img/structure/B11849586.png)
3-phenyl-2H-benzo[h]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-benzo[h]chromen-2-one typically involves the use of ortho-alkynylarylketones as precursors. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired lactone and phenyl ring in a one-pot fashion . Another approach involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-phenyl-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3-phenyl-2H-benzo[h]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromen-2-one: A simpler chromene derivative with similar biological activities but different structural features.
4H-chromen-4-one: Another chromene derivative with a different arrangement of the pyran ring, leading to distinct biological properties.
Fluorenone derivatives: Compounds with a similar core structure but different functional groups, exhibiting unique chemical and biological activities.
Uniqueness
3-phenyl-2H-benzo[h]chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
50493-12-4 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-12H |
Clé InChI |
LEZQDIXYVCXEKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



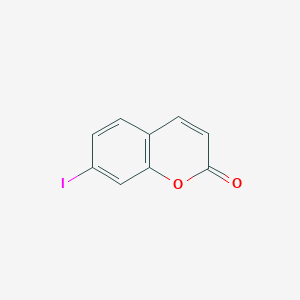

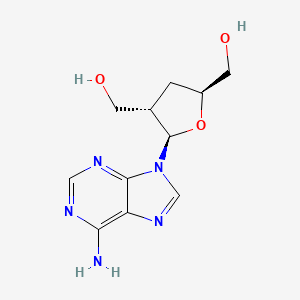
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
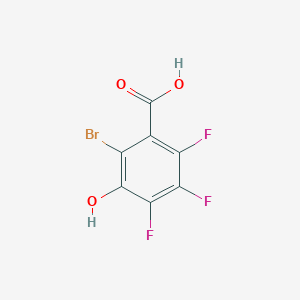
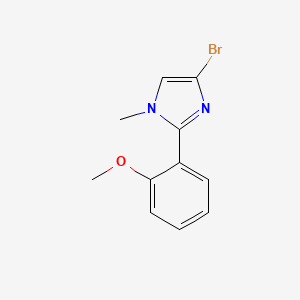
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)




